![molecular formula C11H10N2O3 B178858 1-Ethoxy-4-nitroisoquinoline CAS No. 103863-04-3](/img/structure/B178858.png)
1-Ethoxy-4-nitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-nitroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, which is a heterocyclic compound with a benzene ring fused to a pyridine ring. The ethoxy and nitro groups in 1-ethoxy-4-nitroisoquinoline make it a versatile compound that can be used in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-nitroisoquinoline is not well understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
1-Ethoxy-4-nitroisoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antitumor activity, inhibiting the growth of various cancer cells. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-ethoxy-4-nitroisoquinoline in lab experiments is its versatility. The compound can be used in various reactions to synthesize other compounds with different functional groups. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling the compound.
Future Directions
There are several future directions for research on 1-ethoxy-4-nitroisoquinoline. One of the main directions is the development of new isoquinoline derivatives with different functional groups. These compounds can be used in various applications, such as drug development and material science.
Another direction for research is the investigation of the mechanism of action of 1-ethoxy-4-nitroisoquinoline. Understanding how the compound interacts with enzymes and proteins in the body can lead to the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 1-ethoxy-4-nitroisoquinoline is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using a simple method and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its versatility and potential for applications make it a promising candidate for future research.
Synthesis Methods
The synthesis of 1-ethoxy-4-nitroisoquinoline involves the reaction of 4-nitrophenylacetonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified by recrystallization to obtain pure 1-ethoxy-4-nitroisoquinoline.
Scientific Research Applications
1-Ethoxy-4-nitroisoquinoline has been used in various scientific research applications due to its unique properties. One of the main applications of this compound is in the synthesis of other isoquinoline derivatives. It can be used as a starting material to synthesize other compounds with different functional groups.
properties
IUPAC Name |
1-ethoxy-4-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-9-6-4-3-5-8(9)10(7-12-11)13(14)15/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLVLBKRHXPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346498 |
Source
|
Record name | 1-Ethoxy-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-nitroisoquinoline | |
CAS RN |
103863-04-3 |
Source
|
Record name | 1-Ethoxy-4-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.